molecular formula C13H12ClN B8781840 N-benzyl-3-chloroaniline CAS No. 50798-95-3

N-benzyl-3-chloroaniline

Cat. No.: B8781840
CAS No.: 50798-95-3
M. Wt: 217.69 g/mol
InChI Key: NQIJQQDDQDHYJK-UHFFFAOYSA-N
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Description

N-benzyl-3-chloroaniline is an organic compound with the molecular formula C13H12ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and a chlorine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-3-chloroaniline can be synthesized through several methods. One common approach involves the N-alkylation of 3-chloroaniline with benzyl chloride. The reaction typically requires a base such as sodium bicarbonate and is conducted under reflux conditions. The mixture is heated to around 90-95°C, and the benzyl chloride is added slowly to ensure complete reaction. The product is then purified through distillation and recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution may yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

N-benzyl-3-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-chloroaniline involves its interaction with various molecular targets. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the target pathway.

Comparison with Similar Compounds

Uniqueness: N-benzyl-3-chloroaniline’s unique combination of a benzyl group and a chlorine atom at the third position provides distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

50798-95-3

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

N-benzyl-3-chloroaniline

InChI

InChI=1S/C13H12ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2

InChI Key

NQIJQQDDQDHYJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, (+)-(3-chlorophenyl)phenylmethylamine (+)tartrate (4.28 g) was suspended in chloroform (40 ml), and 28%-aqueous ammonia was added thereto to neutralize the mixture. Thereafter, the chloroform layer was separated therefrom. The extract was dried over anhydrous magnesium sulfate, and the solvent was removed by evaporation in vacuo, to give (+)-(3-chlorophenyl)phenylmethylamine (2.45 g) as a pale yellow oil.
Name
(+)-(3-chlorophenyl)phenylmethylamine (+)tartrate
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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